molecular formula C17H19N5O5 B1644564 N6-Benzoyl-2'-deoxyadenosine hydrate CAS No. 206752-42-3

N6-Benzoyl-2'-deoxyadenosine hydrate

Cat. No.: B1644564
CAS No.: 206752-42-3
M. Wt: 373.4 g/mol
InChI Key: WRMYMWRRSSDKIJ-LUHWTZLKSA-N
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Description

“N6-Benzoyl-2’-deoxyadenosine hydrate” is a significant entity in the field of biomedical science. It exhibits immense importance as a research material and harbors significant prospects for therapeutic interventions . Its wide-ranging applications encompass investigations pertaining to nucleoside analogs, DNA replication, and gene expression regulation . It is also used for studying leukemia and lymphoma .


Molecular Structure Analysis

The empirical formula of “N6-Benzoyl-2’-deoxyadenosine hydrate” is C17H17N5O4 · xH2O . The molecular weight is 355.35 (on an anhydrous basis) .


Chemical Reactions Analysis

“N6-Benzoyl-2’-deoxyadenosine hydrate” is a reactant in the synthesis of 2’, 5’-Dideoxycytidines and other derivatives of 2’-Deoxycytidine . It is also a reactant in the synthesis of Mono- and Diamino Analogues of 2?-Deoxyadenosine, Cordycepin, 9- (3-Deoxy-α-D-Threo-Pentofuranosyl)-Adenine and 9- (2-Deoxy-α-D-Threo-Pentofuranosyl)Adenine .


Physical and Chemical Properties Analysis

“N6-Benzoyl-2’-deoxyadenosine hydrate” has an empirical formula of C17H17N5O4 · xH2O . The molecular weight is 355.35 (on an anhydrous basis) .

Scientific Research Applications

Synthesis Methodologies

  • Synthesis of 3′-O-Triphosphates and Tetraphosphates

    N6-Benzoyl-2'-deoxyadenosine hydrate is used in the synthesis of biologically important 2′-deoxyadenosine-3′-O-triphosphates (2′-d-3′-ATP) and tetraphosphates. The methodology involves a one-pot synthetic process, converting N6-Benzoyl-5′-O-levulinoyl-2′-deoxyadenosine into its triphosphate and tetraphosphate forms. These compounds have various biological applications (Kore, Yang, & Srinivasan, 2014); (Kore, Yang, Srinivasan, & Senthilvelan, 2015).

  • Solid-Phase Synthesis
    -Benzoyl-2'-deoxyadenosine hydrate in nucleoside synthesis (Karskela & Lönnberg, 2006).

Biological and Chemical Applications

  • Generation of Aminyl Radicals

    In biological chemistry, the photolysis of phenylhydrazone derivatives of this compound can generate aminyl radicals. This process is significant in studying the chemistry of DNA N(6)-aminyl radicals, crucial for understanding DNA interactions and reactions under various conditions (Kuttappan-Nair, Samson-Thibault, & Wagner, 2010).

  • Photoaffinity Labeling of DNA

    This compound serves as a precursor for synthesizing photoreactive dATP analogs used in DNA photoaffinity labeling. This application is pivotal in molecular biology for studying DNA-protein interactions and DNA's structural components (Zofall & Bartholomew, 2000).

  • **Modification of Nucleosides:

The compound is instrumental in diversifying adenine nucleosides, such as creating N6-arylated 2'-deoxyadenosine derivatives via copper-catalyzed direct coupling with aryl halides. These modifications have broad implications in nucleoside chemistry and potential applications in pharmaceuticals (Ran, Dai, & Harvey, 2005).

Properties

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4.H2O/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10;/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25);1H2/t11-,12+,13+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMYMWRRSSDKIJ-LUHWTZLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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